N-(2H-1,3-benzodioxol-5-yl)-2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxol-5-yl group linked via an acetamide moiety to a substituted imidazole core. The imidazole ring is functionalized with:
- A sulfanyl (-S-) bridge at position 2, connecting to a carbamoylmethyl substituent.
The structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors sensitive to sulfur-containing heterocycles.
Properties
IUPAC Name |
2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-chlorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN4O5S/c23-15-3-1-14(2-4-15)8-24-20(29)10-27-17(11-28)9-25-22(27)33-12-21(30)26-16-5-6-18-19(7-16)32-13-31-18/h1-7,9,28H,8,10-13H2,(H,24,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGWZKXZDDYHDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NC=C(N3CC(=O)NCC4=CC=C(C=C4)Cl)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Modified Imidazole Substituents
Key Observations :
- Sulfanyl vs.
- Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target may enhance hydrophobic interactions compared to fluorophenyl’s electron-withdrawing effects .
Benzimidazole and Indole Derivatives
Key Observations :
- Bioactivity Trends : Chlorophenyl and nitro groups in indole derivatives correlate with cytotoxicity, suggesting similar substituents in the target compound may enhance bioactivity .
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